D-Galactose diethyldithioacetal

Descripción general

Descripción

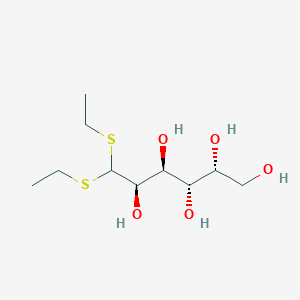

D-Galactose diethyldithioacetal is a chemical compound with the molecular formula C10H22O5S2. It is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the presence of two ethylthio groups attached to the galactose molecule, making it a dithioacetal derivative. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Métodos De Preparación

D-Galactose diethyldithioacetal can be synthesized through several methods. One common synthetic route involves the reaction of D-(+)-galactose with ethanethiol in the presence of hydrochloric acid. The reaction is typically carried out in an inert atmosphere at room temperature (20°C) to yield the desired product . The reaction conditions are crucial to ensure high yield and purity of the compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and purification techniques is essential to achieve high efficiency and cost-effectiveness in industrial settings.

Análisis De Reacciones Químicas

D-Galactose diethyldithioacetal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding alcohols or thiols.

Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

D-Galactose diethyldithioacetal is primarily utilized as a glycosyl donor in the synthesis of complex carbohydrates. The compound's ability to undergo cyclization reactions makes it valuable for creating glycosides and oligosaccharides.

Glycosylation Reactions

The iodine-promoted cyclization of this compound in alcohol solvents has been shown to selectively produce galactofuranosides without the formation of pyranoside isomers. This selectivity allows for the efficient synthesis of furanoside derivatives, which are essential in various biological processes and applications .

Synthesis of Oligosaccharides

The compound has been employed in the synthesis of disaccharides and higher oligosaccharides using thioglycoside donors and octyl glycoside acceptors. The methodologies developed allow for one-pot reactions that simplify the synthesis process, making it more efficient for producing complex carbohydrate structures .

Biochemical Research Applications

This compound serves as a model compound in biochemical studies, particularly in understanding carbohydrate interactions and their biological implications.

Inhibition Studies

Research has demonstrated that derivatives of D-galactose can inhibit specific enzymes, such as β-D-galactofuranosidase from Penicillium fellutanum. This inhibition is crucial for studying enzyme mechanisms and developing potential therapeutic agents against bacterial infections .

Role in Brain Aging Research

Chronic administration of D-galactose has been used to induce brain aging in animal models. This application helps researchers study mitochondrial dysfunction and oxidative stress associated with aging, providing insights into potential anti-aging therapies . The findings suggest that D-galactose-induced models can be instrumental in exploring cognitive decline and therapeutic interventions .

Medical Applications

The medical relevance of this compound extends to its potential therapeutic uses, particularly concerning neurodegenerative diseases and metabolic disorders.

Neuroprotective Studies

Studies have indicated that D-galactose can contribute to cognitive decline through mechanisms involving oxidative stress and inflammation. By understanding these pathways, researchers aim to develop neuroprotective strategies that could mitigate age-related cognitive impairments .

Potential Anticancer Applications

Dithiocarbamate derivatives, including those derived from D-galactose, have shown promise as anticancer agents due to their ability to inhibit specific enzymes involved in tumor progression . The potential for these compounds to act on cancer cells while sparing normal cells highlights their therapeutic promise.

Data Summary and Case Studies

Mecanismo De Acción

The mechanism of action of D-Galactose diethyldithioacetal involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes that recognize galactose derivatives. These enzymes catalyze the conversion of this compound into other metabolites, which can then participate in various biochemical pathways .

The presence of ethylthio groups in the compound’s structure allows it to interact with sulfur-containing enzymes and proteins. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes and metabolic pathways .

Comparación Con Compuestos Similares

D-Galactose diethyldithioacetal can be compared with other similar compounds, such as D-galactose diethyl mercaptal and D-galactose diethyl dithioacetal. These compounds share similar structural features but differ in the specific functional groups attached to the galactose molecule .

One of the unique aspects of this compound is its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its sulfur-containing functional groups also provide unique reactivity compared to other galactose derivatives .

Similar Compounds

- D-Galactose diethyl mercaptal

- D-Galactose diethyl dithioacetal

- D-Galactose diethyl mercaptal-D-galactose

These compounds are structurally related to this compound and share similar chemical properties and reactivity .

Actividad Biológica

D-Galactose diethyldithioacetal is a derivative of D-galactose that has garnered attention for its potential biological activities, particularly in the context of oxidative stress, metabolic pathways, and cellular aging. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action, effects on cellular processes, and implications for health.

Overview of this compound

This compound is synthesized from D-galactose through a reaction with diethyl dithioacetal. This modification alters the chemical properties of galactose, potentially enhancing its biological activity. Research has shown that D-galactose itself influences various metabolic pathways and cellular functions, which may extend to its diethyldithioacetal form.

1. Oxidative Stress Modulation

D-galactose has been implicated in the modulation of oxidative stress levels within cells. Studies indicate that excessive accumulation of D-galactose can lead to increased production of reactive oxygen species (ROS), which in turn can cause oxidative damage to cellular components. For instance:

- Oxidative Damage : In animal models, administration of D-galactose has been shown to increase markers of oxidative stress, such as malondialdehyde (MDA) and 8-hydroxy-2'-deoxyguanosine (8-OHdG), indicating DNA damage .

- Antioxidant Response : Conversely, low concentrations of D-galactose may stimulate antioxidant defenses by enhancing the expression of antioxidant enzymes .

2. Metabolic Pathway Interactions

This compound may influence metabolic pathways differently compared to its parent compound:

- Glycolytic Pathway : Unlike glucose, the metabolism of D-galactose does not yield ATP through glycolysis; instead, it promotes oxidative phosphorylation (OXPHOS) as an energy source. This shift can enhance mitochondrial function and increase free radical production, which may have hormetic effects—stimulating protective responses at low doses while being damaging at high concentrations .

- Pentose Phosphate Pathway : D-galactose can also enhance flux through the oxidative pentose phosphate pathway, providing reducing equivalents necessary for maintaining redox balance during oxidative stress .

Case Studies and Research Findings

The following table summarizes key findings from various studies investigating the effects of D-galactose and its derivatives on biological systems:

Implications for Health

The biological activities associated with this compound suggest potential applications in health and disease management:

- Radioprotection : The ability to protect against ionizing radiation indicates that this compound could be explored for therapeutic use in radiotherapy settings.

- Aging Models : The induction of oxidative stress and mimicking aging processes in animal models positions D-galactose as a candidate for studying age-related diseases and potential interventions.

- Metabolic Disorders : Understanding how D-galactose influences metabolic pathways may provide insights into managing conditions like diabetes where carbohydrate metabolism is disrupted.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing D-galactose diethyldithioacetal, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves protecting the hydroxyl groups of D-galactose with diethyl dithioacetal groups. A common protocol uses D-galactose, ethanethiol, and HCl under anhydrous conditions at 0–5°C for 3 hours, followed by neutralization with triethylamine . Purity is verified via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), with >98% purity achievable through recrystallization in ethanol .

| Step | Reagents/Conditions | Time/Temperature |

|---|---|---|

| 1. Protection | Ethanethiol, HCl | 3 h, 0–5°C |

| 2. Neutralization | Et3N | RT |

| 3. Purification | Ethanol recrystallization | – |

Q. What characterization techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for thioacetal protons (δ 2.5–3.0 ppm) and anomeric carbon (δ 45–50 ppm). Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies S–S and C–S bonds (650–750 cm⁻¹) .

Q. What safety protocols are essential when handling D-galactose derivatives in the lab?

- Methodological Answer : While D-galactose itself is non-hazardous (GHS Category 0), its derivatives require precautions:

- Use sealed goggles and nitrile gloves to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of volatile byproducts (e.g., ethanethiol).

- Store at 4°C in airtight containers to prevent oxidation .

Advanced Research Questions

Q. How can this compound be utilized to study glycan-protein interactions in aging models?

- Methodological Answer : This derivative serves as a stable precursor for synthesizing glycoconjugates to mimic age-related glycation. In rodent models, chronic D-galactose administration (100–300 mg/kg/day for 6–8 weeks) induces oxidative stress and accelerates aging. Co-administration with antioxidants (e.g., melatonin) reverses AGEs (advanced glycation end products) and restores SOD/GSH levels, providing a platform to study glycan-mediated oxidative damage .

Q. What analytical challenges arise when quantifying monosaccharide derivatives like this compound in complex mixtures?

- Methodological Answer : Co-elution of similar derivatives in HPLC/GC-MS is a key issue. Derivatization with pentafluoropropionic anhydride enhances chromatographic resolution. GC-MS analysis of diethyldithioacetal derivatives requires splitless injection and a DB-5MS column (30 m × 0.25 mm) for baseline separation. Internal standards (e.g., deuterated galactose) improve quantification accuracy .

Q. How can contradictory data on the stability of D-galactose derivatives under varying pH conditions be resolved?

- Methodological Answer : Stability studies show that diethyldithioacetal derivatives degrade at pH < 2 (acid hydrolysis) or pH > 9 (base-catalyzed oxidation). To reconcile discrepancies:

- Conduct kinetic studies at 25–60°C to model degradation rates.

- Use buffered solutions (e.g., phosphate buffer, pH 7.4) for biological assays to minimize side reactions .

Q. What strategies optimize the synthesis of this compound for large-scale glycobiology studies?

- Methodological Answer : Scaling up requires:

- Replacing HCl with solid acid catalysts (e.g., Amberlyst-15) to reduce corrosion.

- Continuous-flow reactors for better temperature control and yield (>85%).

- Automated crystallization systems to maintain purity .

Q. Data Contradiction Analysis

Q. Why do different studies report varying bioactivity outcomes for D-galactose derivatives in aging models?

- Methodological Answer : Discrepancies arise from:

Propiedades

IUPAC Name |

(2R,3S,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOYCPDACQXQRS-RYPBNFRJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(C(C(C(CO)O)O)O)O)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCSC([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)SCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.